4-(Pyrrolidin-3-YL)morpholine hydrochloride
Overview
Description
4-(Pyrrolidin-3-YL)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a pyrrolidine group at the 4-position. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both morpholine and pyrrolidine rings in its structure allows for unique interactions with biological targets, making it a valuable scaffold in the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-YL)morpholine hydrochloride typically involves the reaction of morpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 3-chloropyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of fixed-bed reactors with appropriate catalysts can also enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-3-YL)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted morpholine or pyrrolidine derivatives.
Scientific Research Applications
4-(Pyrrolidin-3-YL)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-YL)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 4-(Pyrrolidin-3-YL)morpholine dihydrochloride
- 4-(Pyrrolidin-3-YL)morpholine
Comparison: 4-(Pyrrolidin-3-YL)morpholine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to its dihydrochloride counterpart, it may exhibit different pharmacokinetic properties. The presence of the morpholine ring distinguishes it from other pyrrolidine derivatives, providing a distinct set of chemical and biological properties.
Biological Activity
4-(Pyrrolidin-3-YL)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its applications in pharmacology.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 190.68 g/mol. The presence of both morpholine and pyrrolidine enhances its solubility and bioavailability, making it suitable for various biological applications.
This compound has been studied for its interactions with various biological targets, particularly within the context of kinase inhibition. Kinases play crucial roles in cell signaling pathways, and compounds that modulate their activity can have significant therapeutic implications, especially in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition against specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of c-KIT, a kinase associated with certain types of leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cell lines has also been documented, indicating its potential as an anticancer agent.
Data Table: Biological Activity Summary
Biological Activity | Effect | Reference |
---|---|---|
c-KIT Inhibition | Selective inhibition | |
Induction of Apoptosis | Increased apoptosis in cancer cells | |
Modulation of CB2 Receptor | Agonist activity |
Case Study 1: Anticancer Properties
A study evaluated the effects of this compound on leukemia cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased rates of apoptosis compared to control groups. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies targeting c-KIT mutations.
Case Study 2: Pain Management Applications
Research has also explored the analgesic properties of compounds related to this compound. In animal models, these compounds demonstrated efficacy in reducing pain responses, potentially through modulation of the CB2 cannabinoid receptor pathway. This opens avenues for further investigation into its use as a therapeutic agent for chronic pain management.
Properties
IUPAC Name |
4-pyrrolidin-3-ylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPZMNBIBFPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-45-5 | |
Record name | 4-(pyrrolidin-3-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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